N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer treatment.
Scientific Research Applications
Pharmacological Applications
Neurokinin-1 Receptor Antagonism : A compound similar in structure exhibited high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist, showing potential in clinical efficacy for conditions such as emesis and depression. This highlights the therapeutic potential of such compounds in neuropsychiatric and gastrointestinal disorders (Harrison et al., 2001).
Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which can be structurally related, were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. This suggests the compound's derivatives could be explored for anticancer properties (Fang et al., 2016).
Material Science and Sensing Applications
- Fluorescent and Colorimetric Sensors : Compounds structurally related to the query chemical have been utilized in the development of fluorescent sensors. For example, a compound demonstrated a 'turn-on' fluorescence response towards protons, indicating its potential as a pH sensor in various analytical applications (Liu et al., 2015).
Synthetic Methodology
- Organic Synthesis : The versatility of similar compounds in organic synthesis is highlighted by their use as intermediates in the synthesis of complex structures, such as 1,4-benzothiazepines and 1,4-benzoxazepines. This showcases the compounds' role in facilitating the development of novel synthetic pathways (Katritzky et al., 2001).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-20-16(24)17(25)21-18-19-7-9-26-18/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,20,24)(H,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIYWFCEWUWRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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